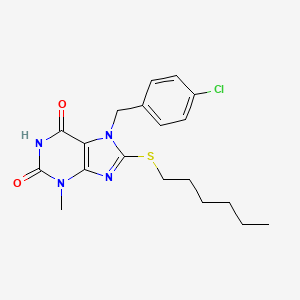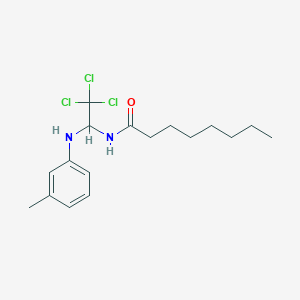
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is a complex organic compound that combines several functional groups, including benzothiazole, chromenone, and furoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and chromenone intermediates, followed by their coupling with the furoate moiety.
Preparation of Benzothiazole Intermediate: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Preparation of Chromenone Intermediate: The chromenone ring is often synthesized through the condensation of salicylaldehyde with an appropriate ketone in the presence of a base.
Coupling Reaction: The final step involves the coupling of the benzothiazole and chromenone intermediates with 2-furoic acid or its derivatives under esterification conditions, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide) or EDCI (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chromenone rings, especially in the presence of strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole or chromenone rings.
Reduction: Reduced forms of the chromenone or benzothiazole rings.
Substitution: Substituted benzothiazole or chromenone derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting materials.
Organic Synthesis: Use as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1,3-benzothiazole-6-carboxylic acid
- 2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
- 7-methoxy-2-methyl-1,3-benzothiazole
Uniqueness
3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-furoate is unique due to its combination of benzothiazole, chromenone, and furoate moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H10F3NO5S |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
[3-(1,3-benzothiazol-2-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate |
InChI |
InChI=1S/C22H10F3NO5S/c23-22(24,25)19-17(20-26-13-4-1-2-6-16(13)32-20)18(27)12-8-7-11(10-15(12)31-19)30-21(28)14-5-3-9-29-14/h1-10H |
Clave InChI |
HVPLHLJXVLUINP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC=CO5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11993740.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993747.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993751.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11993763.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11993789.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)

